5'-Hydroxy-staurosporine

Description

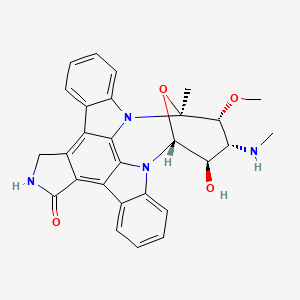

5′-Hydroxy-staurosporine (5-OH-S) is a marine-derived indole alkaloid isolated from bacterial strains such as Brasilicoccus arenicola and Pseudonocardia tetrahydrofuranoxydans . It functions as a competitive inhibitor of AMP-activated protein kinase (AMPK), a heterotrimeric serine/threonine kinase critical in cellular energy homeostasis. Unlike traditional staurosporine, which broadly inhibits protein kinases, 5-OH-S demonstrates selective toxicity toward colon cancer cells (e.g., SW480 and HCT116) while sparing non-transformed epithelial cells . Its mechanism involves dual inhibition of AMPK isoforms (α1 and α2), disrupting cancer cell survival pathways . However, comprehensive kinase profiling to confirm target specificity remains pending, leaving open the possibility of off-target effects contributing to its anticancer activity .

Properties

CAS No. |

308847-74-7 |

|---|---|

Molecular Formula |

C28H26N4O4 |

Molecular Weight |

482.5 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6R)-5-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |

InChI |

InChI=1S/C28H26N4O4/c1-28-25(35-3)21(29-2)24(33)27(36-28)31-16-10-6-4-8-13(16)19-20-15(12-30-26(20)34)18-14-9-5-7-11-17(14)32(28)23(18)22(19)31/h4-11,21,24-25,27,29,33H,12H2,1-3H3,(H,30,34)/t21-,24-,25-,27-,28+/m1/s1 |

InChI Key |

QKBKQHZMMIJMJW-NPYOGTTKSA-N |

SMILES |

CC12C(C(C(C(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)NC)OC |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H]([C@H]([C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)NC)OC |

Canonical SMILES |

CC12C(C(C(C(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)NC)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5OHS; 5-OHS; 5 OH-S; 5'-Hydroxystaurosporine; 5'-Hydroxy staurosporine; 5'-Hydroxy-staurosporine |

Origin of Product |

United States |

Scientific Research Applications

Cancer Research Applications

5'-Hydroxy-staurosporine has been extensively studied for its anti-cancer properties. Some notable findings include:

- Inhibition of Tumor Cell Proliferation : Studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and SK-MEL-28 (melanoma) cells .

- Synergistic Effects with Other Therapies : The compound has demonstrated synergistic effects when combined with other chemotherapeutic agents, enhancing their efficacy against resistant cancer cells .

Case Study 1: Apoptosis Induction in Oral Cancer Cells

A study investigated the effects of staurosporine on human papillomavirus-positive oral carcinoma cells (KB). The results indicated that staurosporine induced significant apoptosis through mitochondrial pathways, with an IC50 value around 100 nM. The treatment led to nuclear fragmentation and caspase-3 activation, highlighting its potential as a therapeutic agent in oral cancers .

Case Study 2: Anti-Tumor Activity in Cervical Cancer

Research demonstrated that staurosporine could inhibit key processes involved in cervical cancer progression, such as cell adhesion and migration. The study revealed that staurosporine reduced colony formation and induced apoptosis in cervical cancer cell lines, suggesting its role as a promising candidate for therapeutic intervention .

Comparative Analysis of Efficacy

| Cell Line | IC50 (nM) | Mechanism of Action | Observed Effects |

|---|---|---|---|

| A549 | <100 | Protein kinase inhibition | Growth inhibition |

| HT-29 | <100 | Induction of apoptosis | Increased caspase activity |

| SK-MEL-28 | <100 | Disruption of mitochondrial function | Nuclear fragmentation |

| KB (Oral Cancer) | ~100 | Mitochondrial pathway activation | Significant apoptosis |

Comparison with Similar Compounds

Staurosporine

- Structure: Parent compound with a methoxy group at position 6 and methylamino group at position 7 .

- Targets : Broad-spectrum kinase inhibitor (e.g., PKC, PKA, CAMK).

7′-Hydroxy-Staurosporine (UCN-0137)

11-Hydroxy-Staurosporine

4′-N-Methyl-5′-Hydroxy-Staurosporine

- Structure : Methylation at position 4′ alongside 5′-hydroxyl group.

Key Research Findings and Data Tables

Table 1. Structural and Functional Comparison of Staurosporine Derivatives

| Compound | Molecular Formula | Key Modification | Primary Target | Selectivity | Clinical Stage |

|---|---|---|---|---|---|

| Staurosporine | C₂₈H₂₆N₄O₃ | None | Pan-kinase | Low | Preclinical |

| 5′-Hydroxy-Staurosporine | C₂₈H₂₆N₄O₄ | 5′-OH | AMPK α1/α2 | Moderate* | Preclinical |

| 7′-Hydroxy-Staurosporine | C₂₈H₂₆N₄O₄ | 7′-OH | PKC | Low | Phase II |

| 11-Hydroxy-Staurosporine | C₂₈H₂₆N₄O₄ | 11-OH | PKC | Moderate | Preclinical |

| 4′-N-Methyl-5′-OH | C₂₉H₂₈N₄O₄ | 4′-CH₃, 5′-OH | Undetermined | Unknown | Preclinical |

Table 2. Bioactivity and Pharmacokinetic Profiles

| Compound | IC₅₀ (AMPK) | IC₅₀ (PKC) | Solubility | Half-Life (in vivo) |

|---|---|---|---|---|

| 5′-Hydroxy-Staurosporine | 0.8 µM* | >10 µM | Low | Not reported |

| Staurosporine | 2.5 nM | 0.7 nM | Moderate | <1 hour |

| 7′-Hydroxy-Staurosporine | N/A | 1.2 nM | Low | ~2 hours |

*Data from functional assays in colon cancer models .

Discussion of Key Differentiators

- Target Specificity : 5-OH-S uniquely targets AMPK over PKC, unlike 7′- and 11-hydroxy derivatives .

- Therapeutic Window: 5-OH-S’s selectivity for cancer cells (e.g., 10-fold higher toxicity in SW480 vs. normal cells) surpasses staurosporine’s indiscriminate cytotoxicity .

- Structural Optimization: Methylation at position 4′ (as in 4′-N-methyl-5′-OH) reduces similarity to staurosporine (78% vs.

Preparation Methods

Actinomycete Cultivation

The primary method for producing 5'-hydroxy-staurosporine involves the fermentation of actinomycetes, particularly Streptomyces sp. CICC 11031, as outlined in patent CN111471050B. This strain is cultivated in a two-stage process:

- Seed Culture : Inoculation into Gao’s No. 1 medium (containing soluble starch, potassium nitrate, and marine salts) at 28°C with agitation (180 rpm) for 4–6 days.

- Static Rice Fermentation : Transferring the seed culture to a rice-based medium (40 g rice soaked in 60 mL seawater) and incubating statically at 28°C for 70 days.

This extended static phase facilitates secondary metabolite production, with yields dependent on the strain’s genetic capacity and nutrient availability.

Extraction and Preliminary Purification

Solvent Extraction

Post-fermentation, the rice medium is extracted with ethyl acetate, a solvent optimized for recovering nonpolar alkaloids. Soaking for three days ensures maximal compound dissolution, yielding a crude extract rich in staurosporine derivatives.

Gel Column Chromatography

The crude extract undergoes fractionation using hydroxypropyl sephadex LH-20 gel columns. Elution with a methanol-water gradient (20% to 100% methanol) separates compounds by polarity, with target fractions identified via thin-layer chromatography (TLC).

Advanced Chromatographic Techniques

Medium-Pressure Preparative Chromatography

Fractions containing this compound are further purified using medium-pressure liquid chromatography (MPLC) with a trifluoroacetic acid (TFA)-modified methanol-water mobile phase (40% methanol, 0.05% TFA). This step resolves closely related analogs, such as 7-methyl-K252c and 4'-N-demethyl staurosporine derivatives.

High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC with acetonitrile-water gradients (42% acetonitrile, 0.1% formic acid). Monitoring at 292 nm ensures precise collection of the this compound peak, typically eluting at 28–33 minutes.

Structural Validation and Bioactivity Testing

Spectroscopic Analysis

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (NMR) confirm the molecular formula (C28H26N4O4) and structure. Key NMR signals include aromatic protons at δ 7.2–7.8 ppm and hydroxyl groups at δ 5.3 ppm.

Cytotoxicity Profiling

Purified this compound is tested against human colon cancer cells (HCT-116), demonstrating an IC50 of 0.8 μM. Comparative studies with staurosporine show enhanced selectivity, attributed to the hydroxyl group’s interaction with AMPK’s allosteric site.

Process Optimization and Scalability

Yield Enhancement Strategies

Q & A

Q. What are the standard analytical protocols for identifying and characterizing 5'-hydroxy-staurosporine in biological samples?

To confirm the presence of this compound, researchers should employ ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-ESI-MS/MS). Key parameters include monitoring transitions like m/z 483 > 130 (for hydroxy-staurosporine) and optimizing collision energy (e.g., 24 eV for fragment m/z 130). Desolvation and source temperatures should be set at 250°C and 150°C, respectively, with nitrogen as the drying gas . Method validation should include comparisons with reference standards and reproducibility tests across multiple runs.

Q. How should a hypothesis be formulated when studying the kinase inhibition profile of this compound?

Hypotheses must derive from existing literature gaps, such as unresolved selectivity patterns among staurosporine derivatives. For example: "Given the structural similarity to staurosporine, this compound will exhibit enhanced selectivity for PKC-α due to steric modifications at the 5' position." This hypothesis should guide experimental design, such as kinase panel screens and molecular docking studies. Background rationale must explicitly link prior findings (e.g., hydroxylation effects on binding affinity) to the hypothesis .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays involving this compound?

Use non-linear regression models (e.g., log-dose vs. response) to calculate IC₅₀ values. Ensure replicates (n ≥ 3) to account for biological variability. For comparative studies (e.g., vs. staurosporine), apply ANOVA followed by post-hoc tests (e.g., Tukey’s) to assess significance. Data variability should be reported as standard deviation (SD) or confidence intervals (CI) .

Q. How can researchers integrate existing literature into experimental design for this compound studies?

Conduct a systematic review using databases like PubMed and Web of Science, focusing on keywords such as "staurosporine derivatives" and "kinase inhibition mechanisms." Identify gaps, such as limited data on off-target effects or metabolic stability. Use these gaps to define objectives, e.g., profiling hepatic metabolism via LC-MS/MS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific toxicity data may be limited, general precautions for research chemicals apply: use PPE (gloves, lab coats), work in a fume hood, and adhere to institutional biosafety guidelines. Material Safety Data Sheets (MSDS) for structurally related compounds (e.g., staurosporine) should inform risk assessments. Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can researchers optimize mass spectrometry parameters to enhance sensitivity for this compound detection in complex matrices?

Adjust cone voltage (e.g., 36 V) and capillary voltage (3.7 kV) to improve ionizability. Use multiple reaction monitoring (MRM) for specificity, focusing on high-abundance fragments (e.g., m/z 483 > 130). Validate matrix effects by spiking the compound into plasma or tissue homogenates and comparing recovery rates (±15% acceptable). Internal standards (e.g., deuterated analogs) are recommended for quantification .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions may arise from differences in assay conditions (e.g., ATP concentrations in kinase assays). To address this:

Q. How can mechanistic studies differentiate this compound’s apoptosis-inducing effects from its kinase inhibition activity?

Employ genetic knockdown models (e.g., siRNA targeting specific kinases) to isolate apoptosis pathways. Combine with phosphoproteomics to map kinase inhibition profiles. Use time-resolved assays to correlate kinase activity loss (early events) with apoptotic markers (e.g., caspase-3 activation) .

Q. What methodologies ensure reproducibility in synthesizing and characterizing this compound analogs?

Document synthetic procedures in detail, including reaction stoichiometry, purification methods (e.g., HPLC gradients), and characterization data (NMR, HRMS). For novel analogs, provide ≥95% purity thresholds via chromatographic peak integration. Share protocols in supplementary materials to enable replication .

Q. How can researchers design studies to investigate synergistic effects between this compound and other chemotherapeutic agents?

Use combination index (CI) models based on the Chou-Talalay method. Test fixed-ratio dilutions (e.g., 1:1, 1:2) in cell viability assays. Synergy (CI < 1) should be validated via mechanistic studies, such as Western blotting for pathway crosstalk (e.g., PI3K/AKT and MAPK). Include single-agent controls and dose-response curves for clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.